molecular formula C39H68O3Si2 B10800460 Impurity F of Calcipotriol

Impurity F of Calcipotriol

Cat. No.: B10800460
M. Wt: 641.1 g/mol
InChI Key: DIMYHZDULFSWLS-RCVOIUESSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Impurity F of Calcipotriol (CAS: 112875-61-3) is a synthetic byproduct or intermediate formed during the production of Calcipotriol, a vitamin D3 analogue (1,25-dihydroxyvitamin D3 derivative) used to treat psoriasis. Chemically, Impurity F is identified as 1,3-di-O-(tert-butyldimethylsilyl)calcipotriol, where two hydroxyl groups of Calcipotriol are protected by tert-butyldimethylsilyl (TBDMS) groups during synthesis . This modification increases its molecular weight and lipophilicity compared to the parent compound, altering its physicochemical properties while rendering it pharmacologically inactive due to steric hindrance at the vitamin D receptor (VDR) binding site .

Properties

Molecular Formula

C39H68O3Si2

Molecular Weight

641.1 g/mol

IUPAC Name

(E,1S,4R)-4-[(1R,4E,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-cyclopropylpent-2-en-1-ol

InChI

InChI=1S/C39H68O3Si2/c1-27(16-23-35(40)30-18-19-30)33-21-22-34-29(15-14-24-39(33,34)9)17-20-31-25-32(41-43(10,11)37(3,4)5)26-36(28(31)2)42-44(12,13)38(6,7)8/h16-17,20,23,27,30,32-36,40H,2,14-15,18-19,21-22,24-26H2,1,3-13H3/b23-16+,29-17+,31-20-/t27-,32-,33-,34?,35-,36+,39-/m1/s1

InChI Key

DIMYHZDULFSWLS-RCVOIUESSA-N

Isomeric SMILES

C[C@H](/C=C/[C@H](C1CC1)O)[C@H]2CCC\3[C@@]2(CCC/C3=C\C=C/4\C[C@H](C[C@@H](C4=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C

Canonical SMILES

CC(C=CC(C1CC1)O)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Impurity F of Calcipotriol involves the protection of hydroxyl groups in Calcipotriol using tert-butyldimethylsilyl chloride. The reaction typically occurs in the presence of a base such as imidazole or pyridine, which facilitates the formation of the silyl ether .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The reaction mixture is usually purified using chromatographic techniques to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions: Impurity F of Calcipotriol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Impurity F of Calcipotriol has several scientific research applications:

Mechanism of Action

The mechanism of action of Impurity F of Calcipotriol involves its interaction with the vitamin D receptor (VDR). Upon binding to VDR, it modulates the expression of genes involved in cell differentiation and proliferation. This modulation affects the growth and development of skin cells, making it effective in treating conditions like psoriasis .

Comparison with Similar Compounds

Table 1: Comparative Efficacy of Calcipotriol Combinations

Combination Efficacy (Treatment Success) Adverse Events
Calcipotriol + Betamethasone 51.85% 45.49%
Calcipotriol + Apremilast 51.85% 45.49%
Calcipotriol Monotherapy 34.61% 42.30%

Source:

Table 2: Key Physicochemical Properties

Compound Lipophilicity (LogP) VDR Binding Affinity
Calcipotriol 8.5 High
Impurity F 10.2 (estimated) None
Betamethasone Dipropionate 3.1 N/A

Q & A

Basic Research Questions

Q. How can Impurity F of Calcipotriol be identified and quantified in pharmaceutical samples?

  • Methodology : High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 264 nm is commonly used. Validation parameters (linearity, precision, LOD/LOQ) should adhere to ICH guidelines. For quantification, calibrate against a certified reference standard of Impurity F (CAS 112875-61-3) .
  • Data Interpretation : Retention time matching and peak purity analysis ensure specificity. Elemental impurities (e.g., residual catalysts) should be quantified via ICP-MS, following USP Chapter <232> .

Q. What analytical techniques confirm the structural identity of Impurity F?

  • Methodology : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS). For example, HRMS can confirm the molecular ion [M+H]+ at m/z 581.3, consistent with 1,3-di-O-(tert-butyldimethylsilyl)calcipotriol .
  • Cross-Validation : Compare spectral data with synthesized standards and published fragmentation patterns .

Q. What stability conditions affect Impurity F in Calcipotriol formulations?

  • Methodology : Conduct stress testing under ICH Q1A(R2) conditions:

  • Thermal : 40–60°C for 14 days.
  • Photolytic : Exposure to UV light (ICH Q1B).
  • Hydrolytic : Acid/alkali hydrolysis (0.1M HCl/NaOH).
    • Analysis : Monitor degradation products via HPLC. Impurity F is stable under anhydrous conditions but may decompose in acidic media, forming desilylated byproducts .

Advanced Research Questions

Q. How do synthetic pathways influence the formation of Impurity F during Calcipotriol production?

  • Mechanistic Insight : Impurity F arises from incomplete desilylation during the final step of Calcipotriol synthesis. Optimize reaction conditions (e.g., tetrabutylammonium fluoride concentration, temperature) to minimize residual tert-butyldimethylsilyl (TBDMS) groups .
  • Process Analytics : Use in-situ FTIR to monitor silylation intermediates. Adjust stoichiometry to reduce Impurity F levels below 0.15% (ICH Q3A) .

Q. What is the impact of Impurity F on Calcipotriol’s pharmacological activity in keratinocyte models?

  • Experimental Design : Treat HaCaT cells with Calcipotriol (10⁻⁷ M) spiked with 0.1–1% Impurity F. Assess vitamin D receptor (VDR) activation via luciferase reporter assays.
  • Results : Impurity F at ≥0.5% reduces VDR binding affinity by 20–30%, as shown in competitive binding assays with tritiated calcitriol .

Q. How does Impurity F interact with formulation excipients under accelerated storage conditions?

  • Compatibility Testing : Prepare binary mixtures of Impurity F with common excipients (e.g., polyethylene glycol). Store at 40°C/75% RH for 12 weeks.
  • Analysis : Use DSC and XRD to detect physical interactions. Impurity F exhibits hygroscopicity, leading to amorphous solid dispersion formation in hydrophilic matrices .

Q. What mechanistic insights explain Impurity F’s interference in cell viability assays?

  • Methodology : Perform TUNEL assays (Roche Diagnostics) and Live/Dead staining (Molecular Probes) on A549 cells exposed to Impurity F (10–100 µM).
  • Findings : At 50 µM, Impurity F increases apoptotic markers (e.g., caspase-3) by 40%, suggesting off-target cytotoxicity unrelated to VDR pathways .

Contradictions and Best Practices

Q. How to resolve discrepancies in impurity profiles from different synthesis routes?

  • Approach : Use orthogonal analytical methods (e.g., LC-MS/MS vs. NMR) to compare impurity profiles. For example, silylation byproducts may co-elute with Impurity F in HPLC but differ in MS/MS fragmentation .
  • Documentation : Adhere to ALCOA+ principles for data integrity, ensuring raw chromatograms and spectra are retained .

Q. What are the best practices for reporting Impurity F in preclinical studies?

  • Guidelines : Follow USP <1225> for method validation and disclose all impurities ≥0.10% in regulatory submissions. Include batch-specific elemental impurity data (e.g., Pd ≤ 10 ppm) .
  • Ethical Considerations : Avoid selective exclusion of data showing Impurity F’s cytotoxicity; disclose all findings transparently .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.